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Thermodynamic Properties of Raltegravir Potassium in
Solution

The following table summarizes the key experimentally determined properties for aqueous Raltegravir

potassium solutions, both in pure water and in the presence of potassium chloride (KCl) or α-Lactose [1].

Property
Category

Property Name
(Symbol)

Experimental
Conditions

Key Findings / Interpretation

Volumetric Apparent Molar Volume
(Vφ), Limiting Apparent

Molar Volume (Vφ⁰)

Solvent: Water,
aqueous KCl,

aqueous α-
Lactose

Positive Vφ⁰ values indicate
solute-solvent interactions. The

sign and magnitude of the transfer
volume (ΔtrVφ⁰) help discern

drug-co-solute interactions.

Compressibility Isentropic

Compressibility (κS),
Limiting Apparent Molar

Isentropic Compression
(KS,φ⁰)

Temperature:

288.15 K to
318.15 K

Negative KS,φ⁰ values suggest

electrostriction, where water
molecules are structured tightly

around drug ions.
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Property
Category

Property Name
(Symbol)

Experimental
Conditions

Key Findings / Interpretation

Viscometric Jones-Dole Coefficient

(B), Viscosity B-
coefficient of Transfer

(ΔtrB)

Concentration:

0.02 to 0.1
mol·kg⁻¹

Positive B-coefficients signify that

the drug has a structure-making
effect in solution.

Activation
Parameters

Enthalpy (ΔH₂⁰#),

Entropy (ΔS₂⁰#) of
activation for viscous

flow

Pressure:

Atmospheric

These parameters provide insight

into the energy barrier and
orderliness of the viscous flow

process.

Detailed Experimental Protocol

The research provides a clear methodological framework for obtaining the data summarized above. The

workflow below illustrates the key stages of the experimental process.
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Sample Preparation

Experimental Measurements
• Prepare aqueous solutions of Raltegravir Potassium

• Concentration: 0.02 to 0.1 mol·kg⁻¹
• Solvents: Water, aqueous KCl, aqueous α-Lactose

• Maintain temperatures at 288.15 K and 318.15 K
• Conduct all work at atmospheric pressure

Data Processing Density (ρ) Speed of Sound (u) Viscosity (η)

Derived Parameter Calculation Apparent Molar Volume (Vφ)
Vφ = M/ρ - (1000*(ρ-ρ₀))/(m*ρ*ρ₀)

Isentropic Compressibility (κS)
κS = 1/(u²*ρ)

Relative Viscosity (ηr)
ηr = η/η₀

Limiting Parameters (Vφ⁰, KS,φ⁰)
from extrapolation to infinite dilution

Transfer Parameters (ΔtrVφ⁰, ΔtrB)
Δtr = Value in solution - Value in water

Jones-Dole B-coefficient
from (ηr -1)/√m vs. √m plot

Activation Parameters
(ΔH₂⁰#, ΔS₂⁰#)

from temperature dependence of viscosity

Click to download full resolution via product page

The experimental workflow for studying Raltegravir potassium's thermodynamic properties involves

sample preparation, direct measurement, and multi-step data analysis [1].

Sample Preparation: Researchers prepared solutions of Raltegravir potassium in water, aqueous

KCl, and aqueous α-Lactose, with concentrations from 0.02 to 0.1 mol·kg⁻¹. Measurements were
taken at 288.15 K and 318.15 K at atmospheric pressure [1].

Direct Experimental Measurements: The study directly measured three fundamental properties:
density (ρ) using a vibrating-tube densimeter, speed of sound (u) likely using an ultrasonic

interferometer, and viscosity (η) typically measured with an Ubbelohde-type viscometer [1].
Data Analysis and Interpretation: Direct measurements were used to calculate apparent molar

volumes, compressibilities, and relative viscosity. Scientists then performed extrapolations to infinite
dilution and calculated transfer parameters to understand solute-solvent and solute-solute

interactions. The temperature dependence of viscosity was used to determine activation parameters,
providing insight into the energy requirements of the viscous flow process [1].
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Interpretation and Research Significance

For a researcher, the key significance lies in what these parameters reveal about the drug's behavior in a

formulation-relevant environment.

Drug-Excipient Interactions: The study specifically investigates interactions with KCl and α-
Lactose, a common pharmaceutical excipient. By analyzing parameters like the transfer volume
(ΔtrVφ⁰), one can determine whether the drug interacts favorably or unfavorably with these co-

solutes, which is critical for predicting stability in solid dosages or lyophilized products [1].
Structure-Making Tendency: The positive B-coefficient is a key indicator. It shows that Raltegravir
potassium acts as a structure-maker, increasing the order of water molecules around it. This has
implications for the drug's solubility, diffusion coefficient, and how it might behave in biological fluids

[1].
Hydration and Solvation: The negative values for apparent molar isentropic compression (KS,φ⁰)

and the calculated hydration number (nH) provide strong evidence for electrostriction. This
phenomenon confirms that the charged groups of the drug strongly hydrate, leading to a tightly bound

hydration shell that is critical for understanding its dissolution and stability in aqueous media [1].

Conclusion and Research Context

This experimental data provides a robust thermodynamic profile of Raltegravir potassium in solution. The

methodologies outlined are standard yet powerful for probing solute-solvent interactions. It is worth noting

that the physical form of the drug substance (e.g., crystalline polymorphs like Form 3) can also influence its

ultimate solubility and dissolution rate, which is a separate but related area of research covered in patent

literature [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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